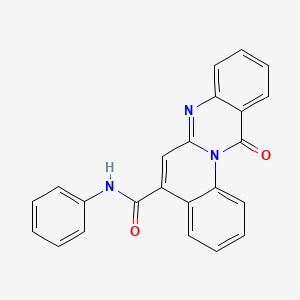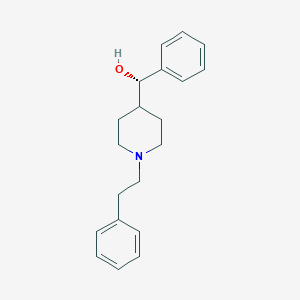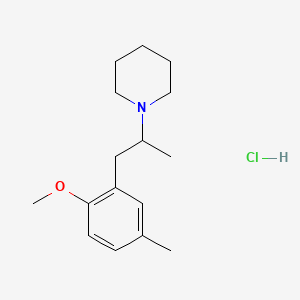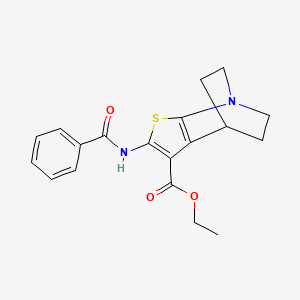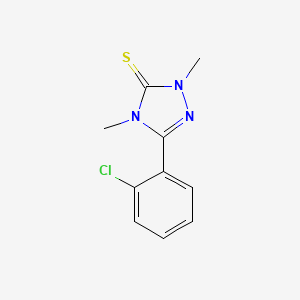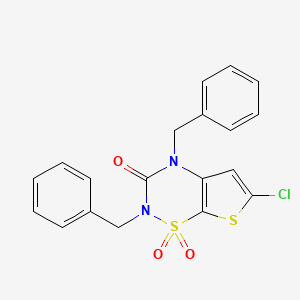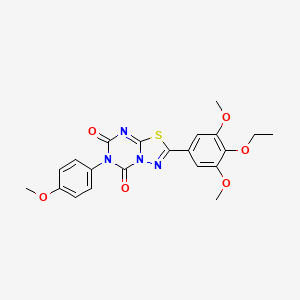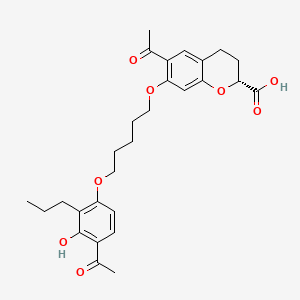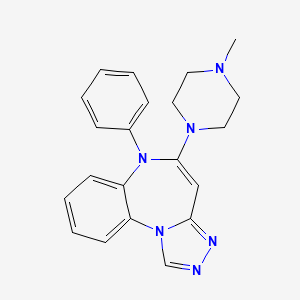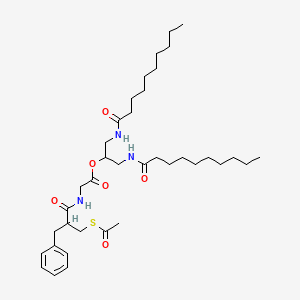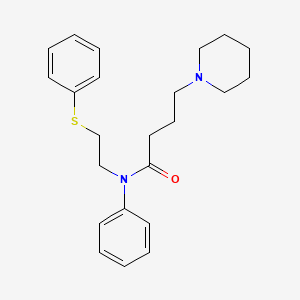
1-Piperidinebutyranilide, N-(2-(phenylthio)ethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of NM-591 involves the formation of a boron-dipyrromethene (BODIPY) core, which is then functionalized to achieve the desired photophysical properties. The reaction typically involves the condensation of a pyrrole derivative with a boron source under acidic conditions, followed by oxidation and purification steps .
Industrial Production Methods
Industrial production of NM-591 may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process includes the use of high-purity reagents and solvents, as well as advanced purification techniques such as chromatography and crystallization .
化学反应分析
Types of Reactions
NM-591 undergoes various chemical reactions, including:
Substitution: The free carboxylic acid group in NM-591 can undergo substitution reactions to form stable amide bonds with primary amines.
Common Reagents and Conditions
Major Products
科学研究应用
NM-591 has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for detecting ROS and other reactive species.
Biology: Employed in cell imaging and tracking due to its photostability and bright fluorescence.
Medicine: Utilized in diagnostic assays and as a marker for various biological processes.
Industry: Applied in the development of sensors and other analytical tools.
作用机制
NM-591 exerts its effects through its fluorescent properties. The compound absorbs light at a specific wavelength (589 nm) and emits light at a different wavelength (597 nm), making it useful for detecting and imaging various biological and chemical processes . The molecular targets include cellular membranes and other structures where the dye can localize and emit fluorescence upon excitation .
相似化合物的比较
Similar Compounds
- iFluor 594
- Texas Red
- TF4 (Tide Fluor 4)
- SunRed
- Cy3.5 (Cyanine-3.5)
Uniqueness
NM-591 is unique due to its high photostability and specific excitation/emission properties, which make it particularly suitable for long-term imaging and detection applications . Its ability to form stable amide bonds with primary amines also adds to its versatility in various chemical and biological applications .
属性
CAS 编号 |
95434-11-0 |
|---|---|
分子式 |
C23H30N2OS |
分子量 |
382.6 g/mol |
IUPAC 名称 |
N-phenyl-N-(2-phenylsulfanylethyl)-4-piperidin-1-ylbutanamide |
InChI |
InChI=1S/C23H30N2OS/c26-23(15-10-18-24-16-8-3-9-17-24)25(21-11-4-1-5-12-21)19-20-27-22-13-6-2-7-14-22/h1-2,4-7,11-14H,3,8-10,15-20H2 |
InChI 键 |
ATMJXTUENIUGBD-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CCCC(=O)N(CCSC2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



